3-(4-Bromophenyl)isoxazole
Overview
Description
3-(4-Bromophenyl)isoxazole is a chemical compound with the molecular formula C9H6BrNO . It is used as a key intermediate in the synthesis of heterocyclic liquid crystals .
Molecular Structure Analysis
The molecular weight of 3-(4-Bromophenyl)isoxazole is 224.05 . The empirical formula is C9H6BrNO .Chemical Reactions Analysis
The synthesis of isoxazoles involves a (3 + 2) cycloaddition reaction . The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .Physical And Chemical Properties Analysis
3-(4-Bromophenyl)isoxazole is a powder with a melting point of 99-104°C .Scientific Research Applications
Biomedical Applications : A study by Ryzhkova, Ryzhkov, and Elinson (2020) found that a compound derived from 3-(4-Bromophenyl)isoxazole shows promise in the regulation of inflammatory diseases, as evidenced by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Liquid Crystal Synthesis : Vieira et al. (2009) developed a series of liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole. These compounds, including derivatives of 3-(4-Bromophenyl)isoxazole, exhibited mesomorphic behavior, showing phases like smectic C, smectic A, and nematic (Vieira et al., 2009).
Material Science : In the field of material science, isoxazole compounds have applications in dye-sensitized solar cells, high-energy materials, and liquid crystals. They are used for their photochromic properties and as electrochemical probes for certain ions (Walunj, Mhaske, & Kulkarni, 2020).
Pharmaceutical Research : Isoxazole derivatives, including those related to 3-(4-Bromophenyl)isoxazole, have shown potential in pharmaceutical research. They exhibit a range of biological activities, such as anticancer, antituberculosis, anti-inflammatory, and acetylcholinesterase inhibitory properties (Walunj, Mhaske, & Kulkarni, 2020).
Antiprotozoal Activities : Patrick et al. (2007) investigated dicationic 3,5-diphenylisoxazoles, showing significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds being more active than the reference drug furamidine (Patrick et al., 2007).
Cancer Research : Shaw et al. (2012) synthesized N-phenyl-5-carboxamidyl isoxazoles and evaluated their anticancer activity, particularly against colon cancer. One of the derivatives showed significant activity against mouse colon tumor cells (Shaw et al., 2012).
Safety And Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules could accelerate the drug discovery program .
properties
IUPAC Name |
3-(4-bromophenyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZNOXIJKCPQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505609 | |
Record name | 3-(4-Bromophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)isoxazole | |
CAS RN |
13484-04-3 | |
Record name | 3-(4-Bromophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)isoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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